

An In-depth Technical Guide to 3-Amino-4-nitrobenzonitrile

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Compound of Interest

Compound Name: 3-Amino-4-nitrobenzonitrile

Cat. No.: B113395

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-4-nitrobenzonitrile**, a key chemical intermediate in the fields of pharmaceutical development and organic synthesis. This document collates available data on its chemical and physical properties, safety information, and its role as a versatile building block. While a specific, detailed experimental protocol for its synthesis is not widely available in public literature, a plausible synthetic route is proposed based on established chemical principles.

Core Compound Information

3-Amino-4-nitrobenzonitrile, with the confirmed CAS number 99512-10-4, is a substituted benzonitrile that serves as a valuable starting material for the synthesis of more complex molecules.^{[1][2][3][4][5][6]} Its structure, featuring an amino, a nitro, and a nitrile group, offers multiple reaction sites for chemical modification.

Physical and Chemical Properties

The known physical and chemical properties of **3-Amino-4-nitrobenzonitrile** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

Property	Value	Source(s)
CAS Number	99512-10-4	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[1] [2] [3]
Molecular Weight	163.13 g/mol	[1] [7]
Appearance	Pale yellow to light brown crystalline powder	[8]
Melting Point	174 - 178 °C	[7]
Solubility	Slightly soluble in water; Soluble in ethanol and dimethyl sulfoxide (DMSO).	[8]
Density	~1.45 - 1.50 g/cm ³	[8]
Purity	Typically ≥ 95-98%	[2] [3]
InChI Key	VKQPDHKHSUIHUDF- UHFFFAOYSA-N	[1] [3]
Canonical SMILES	C1=CC(=C(C=C1C#N)N)-- INVALID-LINK--[O-]	[1]

Note: Spectroscopic data (NMR, IR, MS) for **3-Amino-4-nitrobenzonitrile** is not readily available in the public domain. Researchers are advised to perform their own analyses for compound verification.

Synthesis Overview

A detailed, step-by-step experimental protocol for the synthesis of **3-Amino-4-nitrobenzonitrile** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous syntheses, such as that of its isomer, 4-amino-3-nitrobenzonitrile.[\[9\]](#) The proposed pathway involves the nitration of a protected 3-aminobenzonitrile derivative, followed by deprotection.

Proposed Synthetic Pathway

A potential method for the synthesis of **3-Amino-4-nitrobenzonitrile** could involve the following conceptual steps:

- Protection of the Amino Group: The amino group of 3-aminobenzonitrile is first protected to prevent unwanted side reactions during nitration. A common protecting group for anilines is the acetyl group.
- Nitration: The protected compound is then subjected to nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. The directing effects of the acetylamino and cyano groups would need to be carefully considered to achieve the desired regioselectivity.
- Deprotection: The protecting group is subsequently removed to yield the final product, **3-Amino-4-nitrobenzonitrile**.

Disclaimer: The following experimental protocol is a generalized and theoretical procedure based on the synthesis of a related isomer.^[9] It has not been experimentally validated for **3-Amino-4-nitrobenzonitrile** and would require significant optimization and safety assessment by qualified personnel in a laboratory setting.

Theoretical Experimental Protocol

Step 1: Acetylation of 3-Aminobenzonitrile

- Dissolve 3-aminobenzonitrile in a suitable solvent such as acetic acid.
- Add acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid).
- Heat the reaction mixture under reflux for a specified period.
- Cool the mixture and pour it into ice water to precipitate the product, 3-acetamidobenzonitrile.
- Filter, wash with water, and dry the solid product.

Step 2: Nitration of 3-Acetamidobenzonitrile

- Cool a mixture of concentrated sulfuric acid to 0-5 °C.

- Slowly add 3-acetamidobenzonitrile to the cold sulfuric acid with stirring.
- Add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at a controlled temperature for a set time.
- Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
- Filter, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Hydrolysis of the Amide

- Suspend the crude nitrated product in an aqueous acidic solution (e.g., dilute hydrochloric acid).
- Heat the mixture under reflux until the hydrolysis is complete (as monitored by TLC).
- Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the free amine.
- Filter the solid, wash with water, and dry to obtain **3-Amino-4-nitrobenzonitrile**.
- The final product may require purification by recrystallization from a suitable solvent.

Applications in Drug Discovery and Organic Synthesis

3-Amino-4-nitrobenzonitrile is recognized as a valuable building block for the synthesis of pharmaceutical intermediates and other complex organic molecules.^{[2][10]} The presence of three distinct functional groups—amino, nitro, and nitrile—provides multiple avenues for synthetic diversification, allowing for the construction of a wide range of molecular scaffolds.

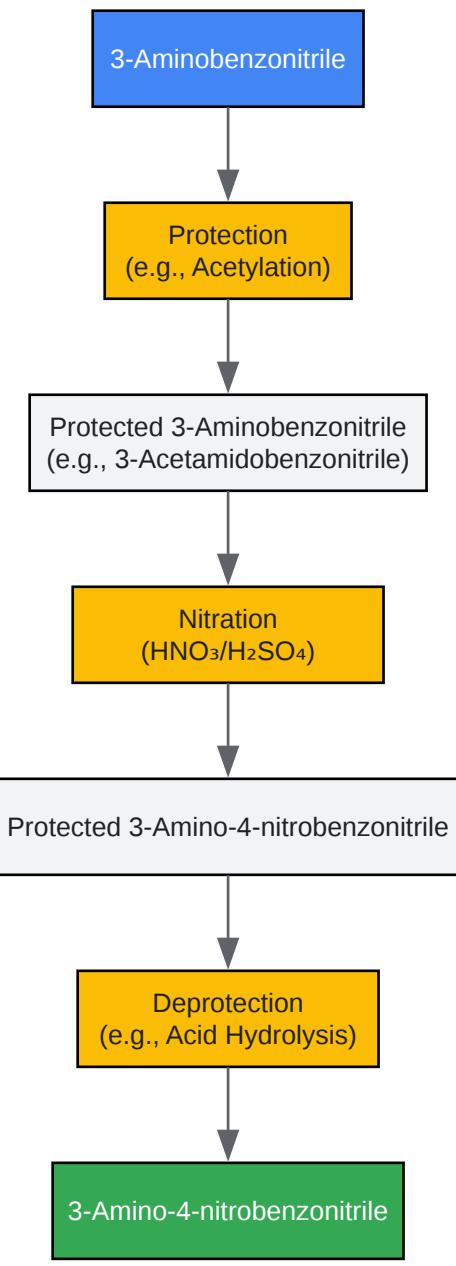
The amino group can be readily acylated, alkylated, or converted to a diazonium salt for further transformations. The nitro group can be reduced to an amino group, enabling the synthesis of diaminobenzonitrile derivatives, or can act as an electron-withdrawing group to influence the

reactivity of the aromatic ring. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. This versatility makes **3-Amino-4-nitrobenzonitrile** a key starting material in the development of novel therapeutic agents.[11]

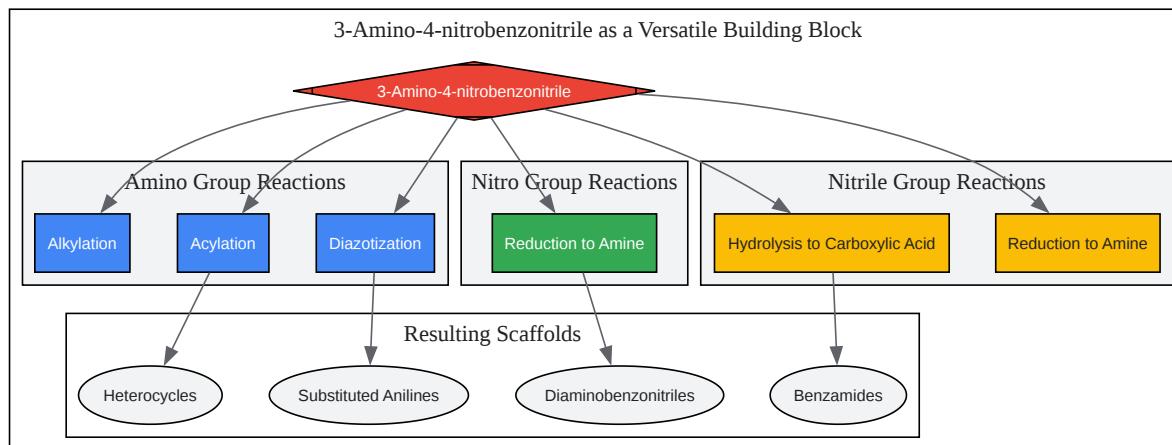
Visualizations

The following diagrams illustrate the proposed synthetic workflow and the role of **3-Amino-4-nitrobenzonitrile** as a versatile synthetic intermediate.

Proposed Synthetic Workflow for 3-Amino-4-nitrobenzonitrile

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Caption: Proposed synthetic workflow for **3-Amino-4-nitrobenzonitrile**.



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Caption: Role as a versatile synthetic intermediate.

Safety Information

3-Amino-4-nitrobenzonitrile is classified as harmful if swallowed or in contact with skin, and it causes skin and serious eye irritation.[8] It is stable under recommended storage conditions but should be kept away from strong oxidizing and reducing agents, strong acids, and strong bases.[8] Combustion may produce toxic gases, including nitrogen oxides, cyanide, and carbon oxides.[8]

Handling Recommendations:

- Use in a well-ventilated area, preferably within a chemical fume hood.[8]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is recommended), safety goggles or a face shield, and a lab coat.[8]

- Avoid breathing dust. If dust concentrations are high, a suitable dust respirator should be used.[8]
- Wash hands thoroughly after handling.[8]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]
- Keep away from sources of ignition, incompatible materials, and direct sunlight.[8]

This guide is intended for informational purposes for qualified research professionals. All laboratory work should be conducted with appropriate safety precautions and after a thorough risk assessment.

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